molecular formula C25H23FN4OS B15079374 N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B15079374
M. Wt: 446.5 g/mol
InChI Key: RVWKYVXWFAAPIJ-MTDXEUNCSA-N
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Description

N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound with the molecular formula C25H23FN4OS This compound is notable for its unique structure, which includes a benzimidazole ring, a fluorophenyl group, and a sulfanylacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an electrophilic reagent.

    Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting hydrazine with an ester or acyl chloride.

    Final Coupling Reaction: The final step involves coupling the benzimidazole derivative with the fluorophenyl hydrazide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide moiety to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with DNA and enzymes, potentially inhibiting their function. The fluorophenyl group enhances the compound’s binding affinity to its targets, while the sulfanylacetohydrazide moiety may contribute to its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    N’-[(1E)-1-(4-fluorophenyl)ethylidene]methoxycarbohydrazide: Similar structure but with a methoxy group instead of the benzimidazole ring.

    N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-[4-(4-methylbenzyl)-1-piperazinyl]acetohydrazide: Contains a piperazine ring instead of the benzimidazole ring.

    N′-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide: Features an adamantane moiety instead of the benzimidazole ring.

Uniqueness

N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is unique due to its combination of a benzimidazole ring, a fluorophenyl group, and a sulfanylacetohydrazide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C25H23FN4OS

Molecular Weight

446.5 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H23FN4OS/c1-17-7-9-19(10-8-17)15-30-23-6-4-3-5-22(23)27-25(30)32-16-24(31)29-28-18(2)20-11-13-21(26)14-12-20/h3-14H,15-16H2,1-2H3,(H,29,31)/b28-18+

InChI Key

RVWKYVXWFAAPIJ-MTDXEUNCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C(\C)/C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=C(C)C4=CC=C(C=C4)F

Origin of Product

United States

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